

1-Ethylpiperazin-2-one: A Comprehensive Technical Guide for Scientific Professionals

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Compound of Interest

Compound Name: 1-Ethylpiperazin-2-one

Cat. No.: B043009

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Introduction

1-Ethylpiperazin-2-one, identified by the CAS number 59702-08-8, is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development.^[1] Its unique structural scaffold, featuring a piperazine ring with an ethyl group at the N1 position and a carbonyl group at the C2 position, makes it a valuable building block for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This guide provides an in-depth exploration of **1-Ethylpiperazin-2-one**, covering its fundamental properties, synthesis methodologies, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **1-Ethylpiperazin-2-one** is paramount for its effective utilization in research and synthesis. These properties dictate its behavior in various chemical environments and are crucial for designing and optimizing synthetic routes and analytical methods.

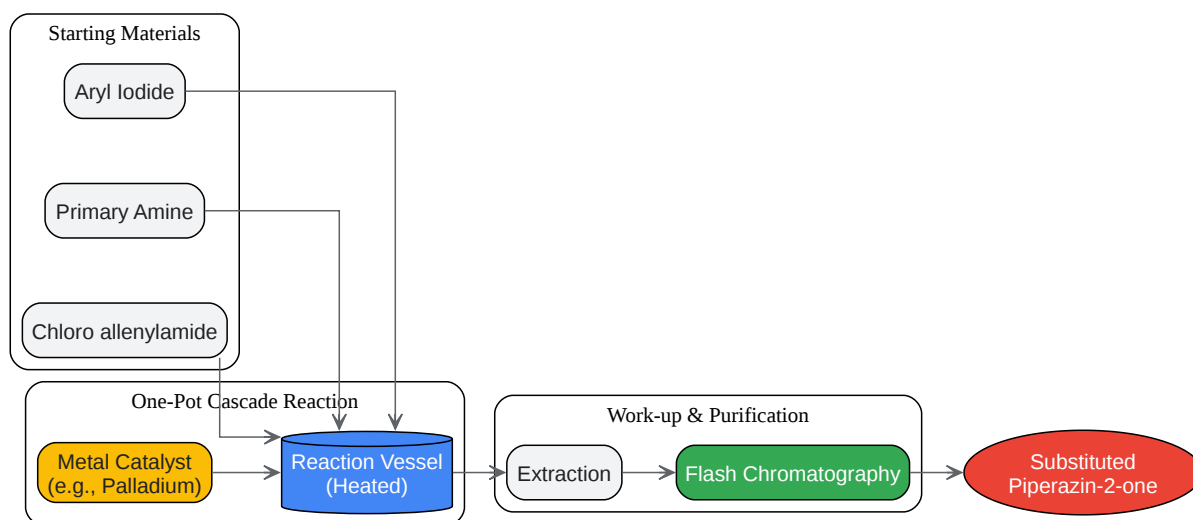
Property	Value	Source
CAS Number	59702-08-8	[1]
Molecular Formula	C6H12N2O	[1][2]
Molecular Weight	128.17 g/mol	[1]
Appearance	Typically a liquid	
Boiling Point	Data not readily available	
Melting Point	Data not readily available	
Solubility	Soluble in various organic solvents	
SMILES	CCN1CCNCC1=O	[2]
InChI	InChI=1S/C6H12N2O/c1-2-8-4-3-7-5-6(8)9/h7H,2-5H2,1H3	[2]

Synthesis of 1-Ethylpiperazin-2-one and Derivatives

The synthesis of piperazin-2-one derivatives is a field of active research, with various methodologies being developed to afford these valuable scaffolds. One notable approach involves a cascade, metal-promoted transformation.[3] This method utilizes a chloro allenylamide, a primary amine, and an aryl iodide to construct the piperazinone core in a one-pot process, allowing for the formation of three new bonds and introducing two points of diversity.[3] This strategy is particularly advantageous for combinatorial synthesis due to its efficiency and the ability to generate a library of structurally diverse compounds.[3]

General Synthetic Workflow Example

The following diagram illustrates a conceptual workflow for the synthesis of piperazin-2-one derivatives, highlighting the key stages from starting materials to the final product.



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Caption: A conceptual workflow for the synthesis of substituted piperazin-2-ones.

Detailed Experimental Protocol: A Representative Synthesis of a Piperazin-2-one Derivative

The following protocol is a generalized representation based on modern synthetic methodologies for piperazin-2-one derivatives.^[3] Note: This is an illustrative example and specific reaction conditions may vary depending on the substrates used.

Objective: To synthesize a substituted piperazin-2-one derivative via a palladium-catalyzed cascade reaction.

Materials:

- Chloro allenylamide (1.0 eq)
- Primary amine (1.2 eq)
- Aryl iodide (1.1 eq)
- Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
- Ligand (e.g., Xantphos, 10 mol%)
- Base (e.g., K₂CO₃, 2.0 eq)
- Anhydrous solvent (e.g., Toluene)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry reaction flask under an inert atmosphere, add the chloro allenylamide, primary amine, aryl iodide, palladium catalyst, ligand, and base.
- Add the anhydrous solvent to the flask.
- Heat the reaction mixture to 85-90 °C and stir for 16 hours.[\[3\]](#)
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired piperazin-2-one derivative.

Causality in Experimental Choices:

- **Inert Atmosphere:** The use of an inert atmosphere is crucial to prevent the oxidation of the palladium catalyst and other sensitive reagents, ensuring the efficiency of the catalytic cycle.
- **Anhydrous Solvent:** The absence of water is important as it can interfere with the catalytic cycle and lead to undesired side reactions.
- **Ligand:** The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired bond-forming steps in the cascade reaction.
- **Base:** The base is necessary to neutralize any acidic byproducts and to facilitate key steps in the catalytic cycle, such as the deprotonation of the amine.

Applications in Drug Development

The piperazine moiety is a well-established pharmacophore found in numerous approved drugs.^[4] Its presence can significantly influence the physicochemical properties of a molecule, such as its solubility and basicity, which are critical for pharmacokinetic profiles.^[4] Piperazin-2-ones, as derivatives of piperazine, serve as versatile scaffolds for the development of novel therapeutic agents.

While specific applications of **1-Ethylpiperazin-2-one** itself are not extensively detailed in publicly available literature, its structural class is of high interest. The piperazinone core can be found in compounds with a wide range of biological activities. For instance, derivatives of piperazine are key components in drugs targeting various conditions. The ability to introduce substituents at different positions of the piperazin-2-one ring allows for the fine-tuning of a molecule's interaction with biological targets.

Analytical Methods

The characterization and quantification of **1-Ethylpiperazin-2-one** and its derivatives are essential for quality control and research purposes. Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like piperazines.^{[5][6]} High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detection, is another powerful tool for the analysis of piperazine derivatives, especially for non-volatile or thermally labile compounds.^{[7][8]}

Safety and Handling

While a specific Safety Data Sheet (SDS) for **1-Ethylpiperazin-2-one** is not readily available in the provided search results, general safety precautions for handling similar chemical compounds should be followed. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For related compounds like 1-ethylpiperazine, hazards include flammability, skin corrosion, and eye damage.^{[9][10][11]} Therefore, it is prudent to treat **1-Ethylpiperazin-2-one** with similar caution.

Conclusion

1-Ethylpiperazin-2-one is a valuable chemical entity with significant potential in the synthesis of novel compounds for drug discovery and development. Its unique structure provides a versatile platform for medicinal chemists to explore new chemical space. A thorough understanding of its properties, synthesis, and analytical methods is crucial for harnessing its full potential in the advancement of science.

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